(R)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (R)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13654550
InChI: InChI=1S/C14H19NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1
SMILES: CC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol

(R)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

CAS No.:

Cat. No.: VC13654550

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid -

Specification

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
IUPAC Name (2R)-2-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C14H19NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1
Standard InChI Key SNDBWQDZODFRCK-LLVKDONJSA-N
Isomeric SMILES CC1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The molecular formula of (R)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol . The Boc group (tert-butoxycarbonyl) protects the amino functionality, while the 4-methylphenyl moiety introduces steric and electronic effects that influence reactivity. The chiral center at the α-carbon of the acetic acid backbone confers enantioselectivity, critical for interactions in biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number344551-33-3
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.33 g/mol
StereochemistryR-configuration
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in DMF, DMSO, THF

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic H), 5.21 (d, J = 8.0 Hz, 1H, NH), 4.32 (q, J = 7.0 Hz, 1H, CH), 1.43 (s, 9H, Boc CH₃), 2.35 (s, 3H, Ar-CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.8 (COOH), 155.2 (Boc C=O), 137.9 (Ar-C), 129.5–126.3 (aromatic C), 80.1 (Boc C), 54.7 (CH), 28.3 (Boc CH₃), 21.1 (Ar-CH₃) .

The Boc group’s tert-butyl protons appear as a singlet at δ 1.43, while the α-proton’s coupling constant (J = 7.0 Hz) confirms its stereochemical environment .

Synthetic Methodologies

Nucleophilic Substitution in Flow Microreactors

Recent advances utilize continuous flow microreactor systems to synthesize Boc-protected amino acids. In a 2023 study, Matulevičiūtė et al. demonstrated that reacting (R)-2-trifluoromethanesulfonyloxy-2-(4-methylphenyl)acetic acid with Boc-protected amines in a microreactor achieves 81% yield with >99% enantiomeric excess (ee) . This method outperforms batch processes by minimizing side reactions and enhancing temperature control.

Table 2: Optimized Reaction Conditions for Synthesis

ParameterValue
Reactant(R)-2-triflate precursor
NucleophileBoc-aminopiperidine
SolventDichloromethane (DCM)
Temperature0–5°C
Residence Time2 minutes
Yield81%
Enantiomeric Excess>99%

Industrial-Scale Production

Industrial synthesis employs large-scale flow reactors to maintain consistency. Alchimica’s production process (2025) reports batches of 5 g to 1 kg with purity ≥98% . Key steps include:

  • Protection: Boc anhydride reacts with (R)-2-amino-2-(4-methylphenyl)acetic acid in THF.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted starting materials.

  • Crystallization: Ethanol/water recrystallization enhances enantiopurity .

Applications in Organic Synthesis

Peptide Bond Formation

The Boc group’s orthogonality allows selective deprotection under acidic conditions (e.g., HCl/dioxane), enabling sequential peptide coupling. For example, (R)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid has been used to synthesize chiral dipeptides incorporating piperidine moieties, which exhibit enhanced bioavailability .

Catalytic Asymmetric Reactions

The 4-methylphenyl group directs face-selective interactions in catalytic processes. In a 2024 study, the compound served as a chiral auxiliary in Rh-catalyzed hydrogenations, achieving 92% ee in β-amino alcohol synthesis .

Comparison with Structural Analogs

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic Acid

The isopropoxy variant (CAS 876755-79-2) shares a similar backbone but substitutes the methyl group with an isopropoxy moiety. This alteration increases hydrophobicity (logP = 2.1 vs. 1.8 for the methyl derivative) and alters metabolic stability .

Table 3: Structural and Functional Comparison

Property4-Methyl Derivative4-Isopropoxy Derivative
CAS Number344551-33-3876755-79-2
Molecular FormulaC₁₅H₂₁NO₄C₁₆H₂₃NO₅
Molecular Weight279.33 g/mol309.36 g/mol
logP1.82.1
Synthetic Yield81%74%

Enantiomeric Pair: (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid

The S-enantiomer (CAS 1228550-24-0) exhibits identical physicochemical properties but opposite optical rotation ([α]D²⁵ = −42° vs. +42° for the R-form). Biological assays reveal divergent receptor affinities; the R-configuration shows 10-fold higher activity at serotonin receptors .

Challenges and Future Directions

Scalability vs. Stereochemical Integrity

While flow reactors improve yield, maintaining ee in multi-step sequences remains challenging. Future work may explore enzyme-catalyzed dynamic kinetic resolutions to preserve chirality .

Expanding Bioactive Libraries

Incorporating halogenated aryl groups (e.g., 4-fluorophenyl) could modulate electronic properties for targeted drug delivery. Preliminary DFT calculations suggest such derivatives would retain enzymatic affinity while improving solubility .

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